Cas no 673-22-3 (2-Hydroxy-4-methoxybenzaldehyde)
2-Hydroxy-4-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxysalicylaldehyde
- 2-Hydroxy-4-methoxylbenzaldehyde
- 2-Hydroxy-p-anisaldehyde
- 2-hydroxy-4-methoxybenzaldehyde
- 4-Methyl Salicylic Acid
- 2-HYDROXY-4-ANISALDEHYDE
- 4-Mthoxysalicylaldehyde
- Betamethasone
- 2-HO-4-MeO-C6H3CHO
- 4-methoxy-2-hydroxybenzaldehyde
- 4-Methoxysalicyaldehyde
- 4-methoxy-salicylaldehyde
- Benzaldehyde,2-hydroxy-4-methoxy
- EINECS 211-604-0
- o-Hydroxy-p-methoxybenzaldehyde
- p-Anisaldehyde,2-hydroxy
- Salicylaldehyde,4-methoxy
- Benzaldehyde, 2-hydroxy-4-methoxy-
- 2-Hydroxy-4-methoxy-benzaldehyde
- p-Anisaldehyde, 2-hydroxy-
- Salicylaldehyde, 4-methoxy-
- 2-Formyl-5-methoxyphenol
- WZUODJNEIXSNEU-UHFFFAOYSA-N
- 2N395P88LW
- 2-hyd
- SCHEMBL133876
- HY-N0445
- SY012932
- CL8285
- AC-24065
- UNII-2N395P88LW
- FEMA NO. 4435
- BDBM50139368
- NSC155334
- 2-Hydroxy-4-methoxybenzaldehyde, 98%
- 4-METHOXY SALICYLAIDEHYDE
- BRN 1072443
- CHEBI:183274
- BP-11480
- NSC 155334
- 2-hydroxy-4methoxybenzaldehyde
- AKOS000112553
- InChI=1/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H
- CHEMBL350966
- EN300-24375
- 4-methoxy-2-hydroxy-benzaldehyde
- 673-22-3
- MFCD00003327
- Z188964138
- NSC-155334
- 4-methoxy-6-hydroxybenzaldehyde
- DTXSID1060970
- CCG-266224
- A835710
- H0699
- PD088138
- 2-Hydroxy-4-methoxybenazldehyde
- PS-3237
- AI3-38507
- ghl.PD_Mitscher_leg0.298
- 2-hydroxy4methoxybenzaldehyde
- s5156
- AM20060850
- W-104720
- 2-hydroxyanisaldehyde
- FT-0602352
- CS-D1182
- Q15634116
- NS00022648
- 2-hydroxyl-4-methoxybenzaldehyde
- 4-o-Methylresorcylaldehyde
- 4-Methoxysalicylaldehyde,(S)
- 2-hydroxy-4-methoxy benzaldehyde
- 4-08-00-01754 (Beilstein Handbook Reference)
- DTXCID9044873
- STL195538
- DB-021178
- 211-604-0
- FH11114
- 2-Hydroxy-4-methoxybenzaldehyde
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- MDL: MFCD00003327
- Inchi: 1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3
- InChI Key: WZUODJNEIXSNEU-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C=O)=C(C=1)O
- BRN: 1072443
Computed Properties
- Exact Mass: 152.04700
- Monoisotopic Mass: 152.047344113 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.5
- Topological Polar Surface Area: 46.5
- Molecular Weight: 152.15
Experimental Properties
- Color/Form: Powder
- Density: 1.2143 (rough estimate)
- Melting Point: 40.0 to 44.0 deg-C
- Boiling Point: 124°C/12mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.4447 (estimate)
- Water Partition Coefficient: Solubility in methanol is almost transparent. Insoluble in water.
- PSA: 46.53000
- LogP: 1.21330
- Sensitiveness: Air Sensitive
- FEMA: 4435 | 2-HYDROXY-4-METHOXYBENZALDEHYDE
- Solubility: Not determined
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-Hydroxy-4-methoxybenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
- FLUKA BRAND F CODES:10
- RTECS:BZ2810000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:4°C, stored under nitrogen
- Risk Phrases:R36/37/38
2-Hydroxy-4-methoxybenzaldehyde Customs Data
- HS CODE:29124900
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Hydroxy-4-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032467-5g |
2-Hydroxy-4-methoxy-benzaldehyde |
673-22-3 | 98% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 032467-10g |
2-Hydroxy-4-methoxy-benzaldehyde |
673-22-3 | 98% | 10g |
£20.00 | 2022-03-01 | |
| Fluorochem | 032467-25g |
2-Hydroxy-4-methoxy-benzaldehyde |
673-22-3 | 98% | 25g |
£42.00 | 2022-03-01 | |
| Fluorochem | 032467-100g |
2-Hydroxy-4-methoxy-benzaldehyde |
673-22-3 | 98% | 100g |
£120.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H106333-100g |
2-Hydroxy-4-methoxybenzaldehyde |
673-22-3 | 98% | 100g |
¥435.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H106333-1g |
2-Hydroxy-4-methoxybenzaldehyde |
673-22-3 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H106333-25g |
2-Hydroxy-4-methoxybenzaldehyde |
673-22-3 | 98% | 25g |
¥159.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H106333-5g |
2-Hydroxy-4-methoxybenzaldehyde |
673-22-3 | 98% | 5g |
¥56.90 | 2023-09-02 | |
| ChemFaces | CFN89524-20mg |
2-Hydroxy-4-methoxybenzaldehyde |
673-22-3 | >=98% | 20mg |
$30 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S5156-25mg |
4-Methoxysalicylaldehyde |
673-22-3 | 99.92% | 25mg |
¥795.28 | 2023-09-16 |
2-Hydroxy-4-methoxybenzaldehyde Suppliers
2-Hydroxy-4-methoxybenzaldehyde Related Literature
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Salvador Celedón,Paul Hamon,Vania Artigas,Mauricio Fuentealba,Samia Kahlal,David Carrillo,Jean-Yves Saillard,Jean-René Hamon,Carolina Manzur New J. Chem. 2022 46 3948
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2. LXXXII.—Substitution in resorcinol derivatives. Part I. Nitration of derivatives of β-resorcylaldehydeMysore Guru Srinivas Rao,Collurayana Srikantia,Mysore Sesha Iyengar J. Chem. Soc. Trans. 1925 127 556
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Mirna Mandari?,Biserka Prugove?ki,Danijela Cvijanovi?,Jelena Parlov Vukovi?,Jasna Lovri?,Mirjana Sko?ibu?i?,Renata Od?ak,Marina Cindri?,Vi?nja Vrdoljak CrystEngComm 2019 21 6281
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Collurayana Srikantia,Mysore Sesha Iyengar,K. Santanam J. Chem. Soc. 1932 524
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Ivan Pietro Oliveri,Salvatore Failla,Alessia Colombo,Claudia Dragonetti,Stefania Righetto,Santo Di Bella Dalton Trans. 2014 43 2168
Additional information on 2-Hydroxy-4-methoxybenzaldehyde
Introduction to 2-Hydroxy-4-methoxybenzaldehyde (CAS No. 673-22-3)
2-Hydroxy-4-methoxybenzaldehyde, with the chemical formula C₈H₈O₃, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and material science. This compound, identified by its CAS number 673-22-3, is a derivative of benzaldehyde and features both hydroxyl and methoxy functional groups, which contribute to its unique reactivity and broad applicability. Its molecular structure makes it a valuable intermediate in the synthesis of various bioactive molecules, including pharmacologically relevant compounds.
The chemical properties of 2-Hydroxy-4-methoxybenzaldehyde are influenced by its aromatic ring system and the presence of polar functional groups. The hydroxyl group (-OH) imparts hydrogen bonding capabilities, enhancing solubility in polar solvents, while the methoxy group (-OCH₃) influences electronic distribution across the molecule. These characteristics make it an excellent candidate for further functionalization via various organic reactions such as oxidation, reduction, and condensation reactions.
In recent years, research has highlighted the potential of 2-Hydroxy-4-methoxybenzaldehyde as a precursor in drug discovery. Its structural motif is closely related to natural products and pharmaceutical intermediates. For instance, studies have demonstrated its utility in synthesizing flavonoid derivatives, which are known for their antioxidant and anti-inflammatory properties. The compound’s ability to undergo selective modifications allows researchers to tailor its biological activity for specific therapeutic applications.
One notable application of 2-Hydroxy-4-methoxybenzaldehyde is in the development of antimicrobial agents. Researchers have explored its derivatives as potential inhibitors of bacterial enzymes, leveraging its aromatic core for interactions with biological targets. Preliminary studies suggest that certain modifications can enhance efficacy against resistant strains of bacteria, making this compound a promising candidate for further investigation in antibiotic development.
The agrochemical industry has also recognized the significance of 2-Hydroxy-4-methoxybenzaldehyde. Its derivatives exhibit herbicidal and fungicidal properties, contributing to the formulation of novel crop protection agents. The compound’s stability under environmental conditions and its compatibility with existing agricultural practices make it an attractive option for sustainable farming solutions.
Material science applications of 2-Hydroxy-4-methoxybenzaldehyde are equally fascinating. The compound’s ability to participate in polymerization reactions makes it useful in creating advanced materials with tailored properties. For example, it has been investigated as a monomer in the synthesis of cross-linked polymers that exhibit enhanced mechanical strength and thermal stability. These materials find applications in coatings, adhesives, and specialty plastics.
The synthesis of 2-Hydroxy-4-methoxybenzaldehyde typically involves the oxidation of 4-methoxyphenylacetaldehyde or the reduction of 2-hydroxy-4-methoxybenzoic acid. Advances in catalytic processes have improved the efficiency and scalability of these synthetic routes, making the compound more accessible for industrial use. Green chemistry principles have also been applied to minimize waste and energy consumption during production.
Future research directions for 2-Hydroxy-4-methoxybenzaldehyde include exploring its role in photodynamic therapy (PDT). The compound’s ability to generate reactive oxygen species upon light exposure suggests potential as a photosensitizer or photosensitizer prodrug. Studies are ongoing to optimize its delivery systems and light activation parameters for therapeutic efficacy.
The integration of computational chemistry into the study of 2-Hydroxy-4-methoxybenzaldehyde has accelerated understanding of its reactivity and interactions with biological targets. Molecular modeling techniques predict new synthetic pathways and help design derivatives with enhanced properties. This interdisciplinary approach combines experimental data with theoretical insights to streamline drug discovery efforts.
Economic considerations also play a crucial role in the utilization of 2-Hydroxy-4-methoxybenzaldehyde. As demand grows for high-value intermediates in pharmaceuticals and specialty chemicals, optimizing production costs becomes essential. Collaborative efforts between academia and industry are fostering innovation in synthetic methodologies, ensuring sustainable supply chains for this important compound.
In conclusion, 2-Hydroxy-4-methoxybenzaldehyde (CAS No. 673-22-3) is a multifaceted compound with diverse applications across multiple industries. Its unique structural features enable versatile chemical modifications, making it indispensable in pharmaceuticals, agrochemicals, and material science. Ongoing research continues to uncover new possibilities for this compound, reinforcing its significance in modern chemistry.
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